molecular formula C16H20Cl2N2O B1667503 Brasofensine CAS No. 171655-91-7

Brasofensine

Cat. No. B1667503
CAS RN: 171655-91-7
M. Wt: 327.2 g/mol
InChI Key: NRLIFEGHTNUYFL-MTKJPOGLSA-N
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Description

Brasofensine is a serotonin-noradrenaline-dopamine reuptake inhibitor . It has been researched for the treatment of Parkinson’s Disease, depression, and treatment of drug dependence .

Scientific Research Applications

Potential Application in Alzheimer’s Disease

Brasofensine had been under development by Bristol-Myers Squibb and defunct company NeuroSearch for the treatment of not only Parkinson’s but also Alzheimer’s diseases . Although the current status of this research is unclear, it represents a potential future direction for the application of Brasofensine.

Mechanism of Action

Target of Action

Brasofensine, also known as 1YP2S94RVH or Brasofensine [INN], primarily targets the synaptic dopamine transporter . This transporter plays a crucial role in the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal of the neurotransmitter .

Mode of Action

Brasofensine acts as an inhibitor of the synaptic dopamine transporter . When the neurotransmitter dopamine is released into the synaptic cleft, brasofensine prevents it from entering back into the source nerve cell . This action allows dopamine to have a longer period of synaptic activity, which can enhance the signal transmitted by dopamine .

Biochemical Pathways

The primary biochemical pathway affected by brasofensine is the dopaminergic pathway . By inhibiting the reuptake of dopamine, brasofensine increases the concentration of dopamine in the synaptic cleft . This increase can enhance dopaminergic signaling, which is involved in various functions such as movement, reward, and the regulation of mood .

Pharmacokinetics

Brasofensine exhibits several key pharmacokinetic properties:

These properties influence the bioavailability of brasofensine and can affect its therapeutic efficacy .

Result of Action

The inhibition of dopamine reuptake by brasofensine results in increased dopaminergic signaling . In animal models of Parkinson’s disease, brasofensine was effective in stimulating locomotor activity and reversing akinesia . .

properties

IUPAC Name

(E)-1-[(2R,3S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9+/t11?,12-,13-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLIFEGHTNUYFL-MTKJPOGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2CCC1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine

CAS RN

171655-91-7
Record name Brasofensine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171655917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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